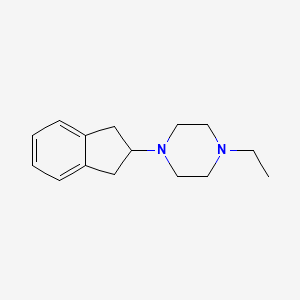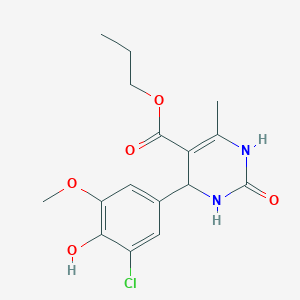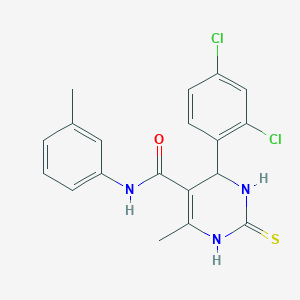![molecular formula C16H23NO B4941002 [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol](/img/structure/B4941002.png)
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol, also known as THPM, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. THPM is a synthetic compound that belongs to the class of naphthalene derivatives and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been shown to have potential as a treatment for various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has also been studied for its potential as an analgesic and anti-inflammatory agent.
Wirkmechanismus
The exact mechanism of action of [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol is not fully understood, but it is believed to act on the dopamine and serotonin receptors in the brain. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects, including increased dopamine and serotonin release, decreased inflammation, and reduced oxidative stress. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has also been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol also has limitations, such as its low potency, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol, including the development of more potent analogs, the investigation of its potential as a treatment for various neurological disorders, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol in vivo.
Conclusion:
In conclusion, [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol is a synthetic compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been shown to have biochemical and physiological effects, including increased dopamine and serotonin release, decreased inflammation, and reduced oxidative stress. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has several advantages for lab experiments, but also has limitations, such as its low potency. Further research is needed to fully understand the potential of [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol and its analogs.
Synthesemethoden
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been synthesized using different methods, and the most common method involves the reaction of 1-tetralone with formaldehyde and piperidine. The reaction produces a mixture of isomers, which are then separated using chromatography. The resulting compound is [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol, which is a white crystalline solid.
Eigenschaften
IUPAC Name |
[1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-12-13-4-3-9-17(11-13)16-8-7-14-5-1-2-6-15(14)10-16/h1-2,5-6,13,16,18H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWWZXIOTALZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCC3=CC=CC=C3C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(4-{3-[(3-chlorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4940920.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4940928.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4940929.png)




![2-(4-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4940951.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4940963.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4940996.png)
![N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4941003.png)
![11-butoxy-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4941010.png)